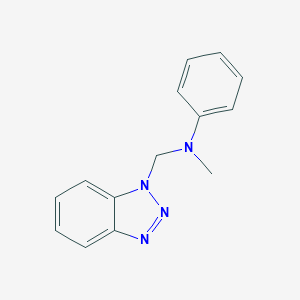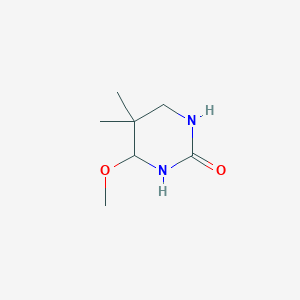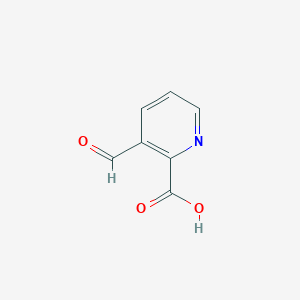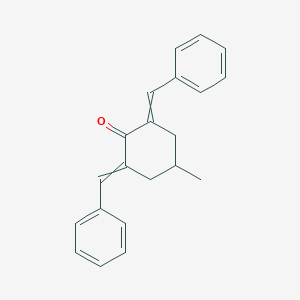
Reineckate
Descripción general
Descripción
Reineckate, also known as ammonium tetrathiocyanatodiamminechromate (III), is an inorganic compound with the formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. It is a dark-red crystalline compound that is soluble in boiling water, acetone, and ethanol. This compound is classified as a metal isothiocyanate complex and has been widely used in various chemical applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Reineckate is prepared by treating molten ammonium thiocyanate with ammonium dichromate. The reaction typically occurs at a temperature range of 145–150°C. The resulting product is then crystallized from the solution to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the desired crystalline form .
Análisis De Reacciones Químicas
Types of Reactions: Reineckate undergoes various chemical reactions, including:
Precipitation Reactions: It reacts with primary and secondary amines to form crystalline precipitates.
Complex Formation: It forms complexes with various organic bases, including amino acids and alkaloids.
Common Reagents and Conditions:
Amines: this compound reacts with amines under aqueous conditions to form precipitates.
Mercury Compounds: It reacts with mercury compounds, resulting in a red color or red precipitate.
Major Products Formed:
Ammonium Salts: The reaction with amines results in the formation of ammonium salts.
Complexes: The formation of complexes with organic bases leads to the creation of various crystalline compounds.
Aplicaciones Científicas De Investigación
Reineckate has several scientific research applications, including:
Precipitation Reagent: It is used as a precipitation reagent for basic compounds such as amines, amino acids, and alkaloids.
Spectrophotometric Determination: It is employed in the spectrophotometric determination of various compounds, including promazine and ephedrine hydrochloride.
Biochemical Applications: this compound is used in the isolation and identification of amino acids and other nitrogenous bases in biological materials.
Mecanismo De Acción
The mechanism of action of Reineckate involves the formation of complexes with nitrogenous bases. The chromium atom in this compound is surrounded by six nitrogen atoms in an octahedral geometry, which allows it to interact with various organic compounds. The formation of these complexes leads to the precipitation of the target compounds, facilitating their isolation and identification .
Comparación Con Compuestos Similares
Ammonium Hexachlorocobaltate (III): Similar to Reineckate, this compound forms complexes with organic bases.
Potassium Tetracyanonickelate (II): Another metal isothiocyanate complex that forms crystalline precipitates with amines.
Uniqueness: this compound is unique due to its ability to form stable complexes with a wide range of organic bases, including amino acids and alkaloids. Its dark-red crystalline form and solubility in various solvents also distinguish it from other similar compounds .
Propiedades
IUPAC Name |
azane;chromium(3+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.2H3N/c4*2-1-3;;;/h4*3H;;2*1H3/q;;;;+3;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAPTXAJGBEMW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].N.N.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CrN6S4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13573-16-5 (ammonium salt), 19441-09-9 (ammonium salt.hydrate), 22708-05-0 (barium(2+) salt) | |
| Record name | Reinecke salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16248-93-4 | |
| Record name | Reinecke salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016248934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















